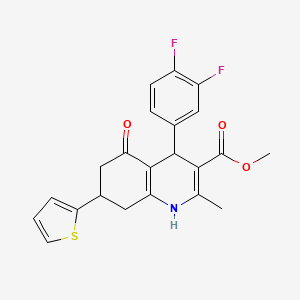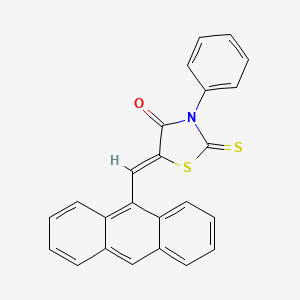![molecular formula C20H19N3O4 B5208234 N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide](/img/structure/B5208234.png)
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of 8-hydroxyquinoline derivatives. It has been extensively studied for its antimicrobial properties and has shown promising results in the treatment of various bacterial and fungal infections.
Mecanismo De Acción
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide exerts its antimicrobial activity by chelating metal ions such as iron and copper, which are essential for bacterial growth and replication. This leads to the disruption of bacterial cell membrane integrity and the inhibition of bacterial DNA synthesis. N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has also been shown to inhibit the activity of certain enzymes involved in bacterial metabolism, such as urease and dihydrofolate reductase.
Biochemical and Physiological Effects:
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been shown to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and is excreted mainly through the kidneys. N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. It has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has several advantages for use in lab experiments. It is readily available, inexpensive, and has a low toxicity profile. It has been extensively studied for its antimicrobial properties and has shown promising results in the treatment of various bacterial and fungal infections. However, N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has shown great potential for use in the treatment of various bacterial and fungal infections. However, there is still much to be learned about its mechanism of action and its potential applications. Future research should focus on the development of more effective formulations of N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide, as well as the identification of new targets for its antimicrobial activity. Additionally, N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has shown promise in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies for these conditions.
Métodos De Síntesis
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide can be synthesized by the reaction of 8-hydroxyquinoline with 4-nitrobenzyl chloride and 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has been extensively studied for its antimicrobial properties. It has shown activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as fungi. N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide has also been shown to have antiviral and antitumor properties. It has been used in the treatment of urinary tract infections, skin infections, and respiratory tract infections.
Propiedades
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)20(25)22-17(14-5-8-15(9-6-14)23(26)27)16-10-7-13-4-3-11-21-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXRJHVXKIOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

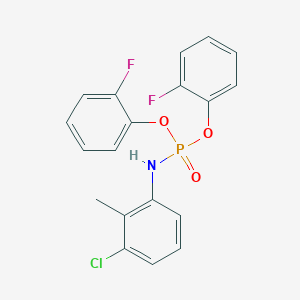
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
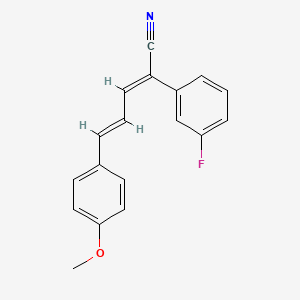
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
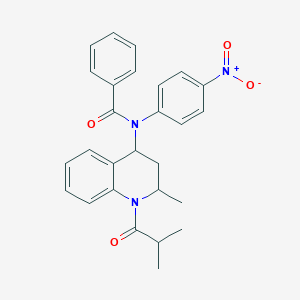
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)
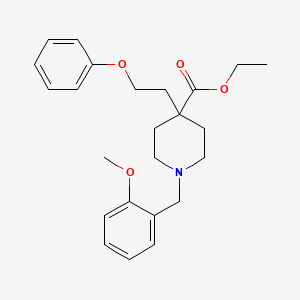
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)
